molecular formula C22H22O3 B5233366 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one

4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one

Cat. No. B5233366
M. Wt: 334.4 g/mol
InChI Key: JMOMFFXCPUKKBK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one is a flavonoid compound that has been extensively studied for its potential therapeutic benefits. This compound is known to possess a variety of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cancer. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess antioxidant activity, which is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to possess anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of pro-inflammatory cytokines and enzymes. In addition, this compound has been shown to possess anti-cancer activity, which is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has been extensively studied, and its biological activities are well characterized. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are many future directions for research on 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another possible direction is to investigate its mechanism of action in more detail, with the goal of identifying specific signaling pathways that can be targeted for therapeutic benefit. Finally, future research could focus on developing new synthetic methods for this compound, with the goal of improving its yield and purity.

Synthesis Methods

The synthesis of 4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one involves the reaction of 4-hydroxycoumarin with 3-phenylprop-2-en-1-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in acetonitrile, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been studied extensively for its potential therapeutic benefits. This compound has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-butyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-2-3-11-18-15-22(23)25-21-16-19(12-13-20(18)21)24-14-7-10-17-8-5-4-6-9-17/h4-10,12-13,15-16H,2-3,11,14H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOMFFXCPUKKBK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one

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